molecular formula C8H10ClN5 B11715697 4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride

4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride

Cat. No.: B11715697
M. Wt: 211.65 g/mol
InChI Key: WOEQPSMZLLEDBB-UHFFFAOYSA-N
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Description

4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride typically involves the reaction of 4-chloromethyl aniline with sodium azide to form the tetrazole ring. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and requires heating to facilitate the formation of the tetrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings to maintain product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amine forms, and various substituted tetrazole derivatives .

Scientific Research Applications

4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]benzoic acid
  • 4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]phenol
  • 4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide

Uniqueness

4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aniline group allows for additional functionalization and derivatization, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H10ClN5

Molecular Weight

211.65 g/mol

IUPAC Name

4-(2H-tetrazol-5-ylmethyl)aniline;hydrochloride

InChI

InChI=1S/C8H9N5.ClH/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8;/h1-4H,5,9H2,(H,10,11,12,13);1H

InChI Key

WOEQPSMZLLEDBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NNN=N2)N.Cl

Origin of Product

United States

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